Magnesium bis(trimethylsilyl)azanid

Übersicht

Beschreibung

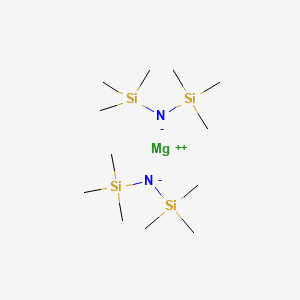

Magnesium bis(hexamethyldisilazide), also known as Mg(HMDS)2 , is an essential precursor in the synthesis of a wide range of diketiminate ligand complexes for rac-lactide polymerization . It is a compound with the empirical formula C12H36MgN2Si4 and a molecular weight of 345.07 g/mol . The combination of a magnesium anode with a sulfur cathode is particularly promising due to its safety, low cost, and high theoretical energy density of over 3200 Wh/L .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthese von Diketiminat-Liganden-Komplexen

Magnesium bis(hexamethyldisilazid) dient als wichtiger Vorläufer bei der Synthese einer großen Bandbreite an Diketiminat-Liganden-Komplexen . Diese Komplexe sind bedeutsam für die rac-Lactidpolymerisation, ein Prozess, der für die Herstellung von biologisch abbaubaren Polymeren von Bedeutung ist, die in medizinischen Anwendungen wie chirurgischen Nähten und Arzneistoffabgabesystemen eingesetzt werden.

Aldol-Additions-Vermittlung

In der organischen Synthese sind Aldol-Additionen grundlegend für die Konstruktion von Kohlenstoff-Kohlenstoff-Bindungen. Magnesium bis(hexamethyldisilazid) wird zur Vermittlung von Aldol-Additionen von Ketonen und Aldehyden verwendet, wodurch die Bildung komplexer organischer Strukturen erleichtert wird.

Organometallische Chemie

Als organometallisches Reagenz findet Magnesium bis(hexamethyldisilazid) Anwendung in der Dünnschichtdeposition, LED-Herstellung und Pharmazeutika . Seine Rolle bei der Bildung organometallischer Komplexe ist für verschiedene Prozesse in der Industriellen Chemie von entscheidender Bedeutung.

In-situ-Grignard-Metallierungs-Methode

Die Verbindung ist an der In-situ-Grignard-Metallierungs-Methode (iGMM) beteiligt, die die Herstellung von Silylamiden von Magnesium und Calcium im Multigramm-Maßstab ermöglicht . Diese Methode ist besonders nützlich für die Synthese von Komplexen, die einen einfachen und großtechnischen Zugang erfordern.

Radikalbasiertes Reagenz in der organischen Chemie

Magnesium bis(hexamethyldisilazid) steht in Zusammenhang mit Verbindungen, die als radikalbasierte Reagenzien in der organischen Chemie verwendet werden . Diese Reagenzien werden bei Radikalreduktionen und Hydrosilylierungen eingesetzt, die für die Herstellung einer Vielzahl organischer Produkte entscheidend sind.

Zukünftige Richtungen

Research on magnesium-sulfur (Mg-S) batteries, including Mg(HMDS)2, is still in its early stages. Developing suitable electrolytes remains a key challenge for further improvement. Future directions include optimizing electrolyte formulations, exploring new cathode materials, and enhancing overall battery performance .

Wirkmechanismus

Target of Action

Magnesium bis(hexamethyldisilazide) is primarily used as a precursor in the synthesis of a wide range of diketiminate ligand complexes . These complexes play a crucial role in various chemical reactions, including rac-lactide polymerization .

Mode of Action

The compound interacts with its targets by providing the necessary magnesium ions for the formation of the diketiminate ligand complexes . This interaction facilitates the polymerization process and other chemical reactions .

Biochemical Pathways

The primary biochemical pathway influenced by Magnesium bis(hexamethyldisilazide) is the synthesis of diketiminate ligand complexes . These complexes are essential for various chemical reactions, including the polymerization of rac-lactide . The downstream effects include the successful completion of these reactions, leading to the desired end products .

Result of Action

The result of the action of Magnesium bis(hexamethyldisilazide) is the successful formation of diketiminate ligand complexes . These complexes enable various chemical reactions, including the polymerization of rac-lactide . This leads to the production of the desired end products.

Action Environment

The action, efficacy, and stability of Magnesium bis(hexamethyldisilazide) can be influenced by various environmental factors. For instance, the presence of other compounds in the reaction mixture, the temperature, and the pH can all affect its performance. It’s also worth noting that the use of certain additives, such as Lewis bases like THF or a crown ether, can increase the reactivity of the compound .

Biochemische Analyse

Biochemical Properties

Magnesium bis(hexamethyldisilazide) plays a significant role in biochemical reactions, particularly in the synthesis of diketiminate ligand complexes for rac-lactide polymerization . This compound interacts with various enzymes and proteins, acting as a catalyst in the guanylation reaction of amines to carbodiimides . The nature of these interactions involves the coordination of the magnesium center with nitrogen atoms, facilitating the formation of stable complexes. Additionally, Magnesium bis(hexamethyldisilazide) is known to interact with other biomolecules, such as imidazolylidene ligands, enhancing their reactivity and stability .

Cellular Effects

Magnesium bis(hexamethyldisilazide) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Furthermore, Magnesium bis(hexamethyldisilazide) can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential impact on cellular function and overall cellular health.

Molecular Mechanism

The molecular mechanism of action of Magnesium bis(hexamethyldisilazide) involves its ability to form stable complexes with various biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their activity depending on the specific interaction . For example, Magnesium bis(hexamethyldisilazide) can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Conversely, it can also activate enzymes by stabilizing their active conformations, enhancing their catalytic efficiency . Additionally, Magnesium bis(hexamethyldisilazide) can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Magnesium bis(hexamethyldisilazide) can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or air . The degradation products can have different biochemical properties, potentially leading to changes in the compound’s effects on cellular function . Long-term studies have shown that Magnesium bis(hexamethyldisilazide) can have sustained effects on cellular processes, but these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of Magnesium bis(hexamethyldisilazide) vary with different dosages in animal models. At low doses, this compound can enhance cellular function by promoting enzyme activity and gene expression . At high doses, Magnesium bis(hexamethyldisilazide) can have toxic effects, leading to cellular damage and apoptosis . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range . Beyond this range, the adverse effects become more pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

Magnesium bis(hexamethyldisilazide) is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can modulate the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . By affecting these pathways, Magnesium bis(hexamethyldisilazide) can alter cellular energy production and utilization, impacting overall cellular metabolism . Additionally, this compound can influence the levels of specific metabolites, such as ATP and NADH, further highlighting its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, Magnesium bis(hexamethyldisilazide) is transported and distributed through interactions with transporters and binding proteins . This compound can bind to specific transporters on the cell membrane, facilitating its uptake into cells . Once inside the cell, Magnesium bis(hexamethyldisilazide) can interact with intracellular binding proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biochemical activity, as they determine its availability and concentration within different cellular compartments .

Subcellular Localization

Magnesium bis(hexamethyldisilazide) exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of Magnesium bis(hexamethyldisilazide) within these compartments can influence its interactions with biomolecules and its overall biochemical activity . For example, its presence in the nucleus can enhance its ability to modulate gene expression, while its localization in the mitochondria can impact cellular energy production .

Eigenschaften

IUPAC Name |

magnesium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H18NSi2.Mg/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPTZCBYSQFOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36MgN2Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580537 | |

| Record name | Magnesium bis[trimethyl-N-(trimethylsilyl)silanaminide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857367-60-3 | |

| Record name | Magnesium bis[trimethyl-N-(trimethylsilyl)silanaminide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium bis(hexamethyldisilazide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-[1-[[(Tert-butyl)amino]carbonyl]-2-methylpropyl]carbamic acid benzyl ester](/img/structure/B1601862.png)

![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)

![4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B1601880.png)